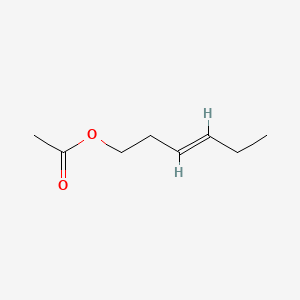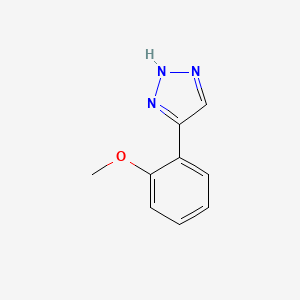
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Übersicht
Beschreibung
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a lithium salt of the weakly coordinating anion (B(C6F5)4)− . It is commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry .
Synthesis Analysis
The salt was first produced in studies on tris(pentafluorophenyl)boron, a well-known Lewis acidic compound. Combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron gives the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates the etherate as a white solid .Molecular Structure Analysis
The anion is tetrahedral with B-C bond lengths of approximately 1.65 Angstroms. The salt has only been obtained as the etherate, and the crystallography confirms that four ether (OEt2) molecules are bound to the lithium cation, with Li-O bond lengths of approximately 1.95 Å .Chemical Reactions Analysis
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility .Physical And Chemical Properties Analysis
The empirical formula of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is C24BF20Li · 2.5C4H10O, and its molecular weight is 871.28 . It has a melting point of 117-122 °C .Wissenschaftliche Forschungsanwendungen
Coordinating Counter Anion in Electrochemical Reactions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions . It works along with transition metal catalysts to enhance their acidity or solubility . This property makes it valuable in various electrochemical applications where the acidity or solubility of transition metal catalysts needs to be enhanced .
Catalyst in Baeyer-Villiger Oxidation
This compound can act as a catalyst in the Baeyer-Villiger oxidation of cycloalkanones . In this reaction, it helps to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid . The Baeyer-Villiger oxidation is a widely used organic reaction that transforms ketones into esters and cyclic ketones into lactones .
Activator in the Synthesis of Poly(norbornene ester)s
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can also be used as an activator in the synthesis of poly(norbornene ester)s . Poly(norbornene ester)s are a type of polymer that have a wide range of applications in the field of materials science .
Preparation of Cationic Transition Metal Complexes
This compound is primarily used to prepare cationic transition metal complexes . The reaction is as follows: LiB(C6F5)4 + MLnCl → LiCl + [MLn]B(C6F5)4 . This property makes it valuable in the field of organometallic chemistry .
Conversion to Trityl Reagent
Lithium tetrakis(pentafluorophenyl)borate can be converted to the trityl reagent [Ph3C][B(C6F5)4], which is a useful activator of Lewis-acid catalysts . This property expands its application in the field of catalysis .
Salt for the Generation of Cationic Transition Metal Complexes
This compound can be used as a salt for the generation of cationic transition metal complexes . This property makes it commercially valuable in the catalyst composition for olefin polymerization reactions and in electrochemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Due to its weakly coordinating abilities, lithium tetrakis(pentafluorophenyl)borate ethyl etherate makes it commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry . It has the advantage of operating on a one-to-one stoichiometric basis with Group IV transition metal polyolefin catalysts, unlike methylaluminoxane (MAO) which may be used in large excess .
Eigenschaften
IUPAC Name |
lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLZKJQZPFREPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H10BF20LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029418 | |
| Record name | Lithium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate | |
CAS RN |
371162-53-7, 155543-02-5 | |
| Record name | Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, lithium, compd. with 1,1′-oxybis[ethane] (2:2:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371162-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE ETHYL ETHERATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium Tetrakis(pentafluorophenyl)borate - Ethyl Ether Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)


![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)


![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)



